molecular formula C3H3BrN2S B13220282 2-(Bromomethyl)-1,3,4-thiadiazole CAS No. 499770-90-0

2-(Bromomethyl)-1,3,4-thiadiazole

Cat. No.: B13220282
CAS No.: 499770-90-0
M. Wt: 179.04 g/mol
InChI Key: DYCSKWURIRXPSD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a five-membered thiadiazole ring containing two nitrogen atoms and one sulfur atom. The bromomethyl (-CH2Br) substituent at the 2-position distinguishes it from other derivatives. Its molecular formula is C3H3BrN2S, with a molecular weight of 179.03 g/mol . The bromomethyl group enhances its reactivity in nucleophilic substitution reactions, enabling diverse functionalization .

Properties

IUPAC Name

2-(bromomethyl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c4-1-3-6-5-2-7-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCSKWURIRXPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698277
Record name 2-(Bromomethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-90-0
Record name 2-(Bromomethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclodehydration of Aromatic Carboxylic Acids with Thiosemicarbazide

Overview:
This method involves the cyclization of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). The process results in the formation of 2-amino-1,3,4-thiadiazole derivatives, which can then be bromomethylated to obtain 2-(Bromomethyl)-1,3,4-thiadiazole.

Procedure:

  • Aromatic carboxylic acids (e.g., phenylacetic acid derivatives) are refluxed with POCl₃ for 20 minutes at room temperature, facilitating activation.
  • Thiosemicarbazide is added, and the mixture is heated at 80–90°C for approximately one hour, promoting cyclization.
  • The reaction mixture is cooled, then water is added, and the mixture is refluxed for 4 hours to ensure complete cyclization.
  • The resulting solid is filtered, washed, and recrystallized from an appropriate solvent to purify the 2-amino-1,3,4-thiadiazole intermediate.

Key Reaction Scheme:

Aromatic acid + Thiosemicarbazide + POCl₃ → 2-Amino-1,3,4-thiadiazole

Bromomethylation of 2-Amino-1,3,4-thiadiazole

Overview:
Once the 2-amino-1,3,4-thiadiazole core is synthesized, it undergoes bromomethylation to introduce the bromomethyl group at the 2-position, yielding 2-(Bromomethyl)-1,3,4-thiadiazole.

Procedure:

  • The amino-thiadiazole is dissolved in a suitable solvent such as acetic acid or dichloromethane.
  • Formaldehyde or paraformaldehyde is added as the methyl source, along with hydrobromic acid or N-bromosuccinimide (NBS) as the brominating agent.
  • The mixture is stirred at room temperature or gently heated to promote electrophilic substitution at the 2-position.
  • Reaction progress is monitored via TLC, and upon completion, the mixture is poured into water, extracted, and purified through recrystallization.

Reaction Conditions:

  • Use of N-bromosuccinimide (NBS) in acetic acid at room temperature for 4–6 hours is common.
  • Alternatively, formaldehyde and hydrobromic acid can be used under reflux conditions.

Alternative Synthetic Routes

a. In Situ Bromomethylation of Precursors:
Some methods involve direct bromomethylation of thiadiazole precursors during the cyclization process, utilizing reagents such as formaldehyde and NBS in the presence of acid catalysts, streamlining the synthesis.

b. Multi-step Functionalization:
Advanced protocols may involve initial synthesis of the thiadiazole ring, followed by selective halogenation at the methyl group using reagents like NBS under radical conditions, often with a radical initiator such as azobisisobutyronitrile (AIBN).

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Key Features References
Cyclodehydration + Bromomethylation Aromatic acid + Thiosemicarbazide POCl₃, Formaldehyde/NBS Reflux, room temp Sequential ring formation then substitution
Direct Bromomethylation 2-Amino-1,3,4-thiadiazole Formaldehyde, NBS Room temp to reflux One-pot functionalization Literature adaption
In Situ Bromomethylation Precursors during cyclization Formaldehyde, NBS Reflux Streamlined synthesis Literature reports

Notes and Considerations

  • Purity of Precursors: High purity aromatic acids and thiosemicarbazide are essential for optimal yields.
  • Reaction Monitoring: TLC and spectroscopic techniques (NMR, IR) are used to confirm reaction progress and product purity.
  • Safety Precautions: Handling of POCl₃ and brominating agents requires appropriate safety measures due to their corrosive and toxic nature.
  • Yield Optimization: Reactions are optimized by controlling temperature, reagent molar ratios, and reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes Sₙ2 reactions with nucleophiles such as amines, thiols, and alkoxides.

Reaction with Amines

2-(Bromomethyl)-1,3,4-thiadiazole reacts with primary or secondary amines to form substituted aminomethyl derivatives. For example:

ReactantConditionsProductYield (%)Source
MorpholineDCM, RT, 12 h4-Morpholinomethyl-1,3,4-thiadiazole15
BenzylamineMeCN, reflux, 24 hN-Benzyl-2-(1,3,4-thiadiazolyl)methylamine57
p-NitroanilineDMF, 60°C, 6 h2-[(4-Nitrophenyl)aminomethyl]-1,3,4-thiadiazole85

Mechanism : The reaction proceeds via a bimolecular nucleophilic displacement, where the amine attacks the electrophilic carbon adjacent to bromine.

Cross-Coupling Reactions

The compound participates in Buchwald-Hartwig amination under palladium catalysis to form C–N bonds.

Catalyst SystemBaseSolventProductYield (%)Source
Pd(OAc)₂/XantphosCs₂CO₃Toluene2-(Arylamino)methyl-1,3,4-thiadiazole68–72
Pd(dba)₂/BINAPNaOtBuDioxane2-(Heteroaryl)methyl-1,3,4-thiadiazole52

Key Insight : The electron-deficient thiadiazole ring enhances the leaving-group ability of bromine, facilitating coupling with aryl/heteroaryl partners.

Alkylation of Biomolecules

The bromomethyl group acts as an alkylating agent for proteins or DNA, leveraging the thiadiazole’s ability to cross cellular membranes .

Example :

  • Reaction with glutathione (GSH) forms a thioether adduct, critical for prodrug activation in anticancer applications .

Preparation of Mesoionic Salts

2-(Bromomethyl)-1,3,4-thiadiazole reacts with strong bases (e.g., KOH) to form mesoionic salts, which exhibit enhanced solubility and bioactivity .

Synthetic Pathway :

  • Dissolve in 85% KOH at 0–5°C.

  • Add benzoyl chloride dropwise to form intermediates (e.g., 4-[5-benzoylamino-thiadiazole] derivatives) .

Stability and Reactivity Trends

  • Acid Stability : Stable under acidic conditions but undergoes ring cleavage in strong bases .

  • Thermal Stability : Decomposes above 150°C, limiting high-temperature applications .

Comparative Analysis of Reaction Conditions

Reaction TypeOptimal SolventTemperatureKey Challenge
Nucleophilic SubstitutionDMF/MeCNRT to 60°CCompeting elimination side reactions
Cross-CouplingToluene/Dioxane80–110°CCatalyst poisoning by sulfur

Scientific Research Applications

2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring with bromomethyl and cyclopropyl group substitutions. Thiadiazoles are used in medicinal chemistry and materials science because of their various biological activities.

Scientific Research Applications

2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole is applicable in chemistry, medicine, and industry. It serves as a building block for synthesizing complex heterocyclic compounds and as a reagent in organic synthesis. The compound is also investigated for potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Moreover, it is used to develop new materials with specific properties like conductivity or fluorescence.

Biological Activities

2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole exhibits diverse biological activities.

Antimicrobial Activity: Thiadiazole derivatives possess antimicrobial properties, inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. They are also effective against fungal pathogens.
Anticancer Activity: The compound has anticancer properties against human cancer cell lines, exhibiting cytotoxic effects and inhibiting cell proliferation in cancerous cells. It interacts with cellular targets that regulate apoptosis and cell cycle progression.
Other Therapeutic Activities: Thiadiazoles have anti-inflammatory effects by modulating inflammatory pathways, as well as anticonvulsant activity, showing promise in reducing seizure activity in animal models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Electron-withdrawing groups generally enhance antimicrobial and anticancer activities.

Case Studies

Studies have evaluated the compound against cancer cell lines, such as A549 for lung cancer, showing significant growth inhibition. In vitro tests against E. coli have demonstrated a minimum inhibitory concentration (MIC), supporting its potential as an antibacterial agent. The compound exerts its biological effects through electrophilic attack, where the bromomethyl group reacts with nucleophilic sites on proteins or nucleic acids, and through enzyme inhibition, where the thiadiazole ring interacts with enzymes involved in critical metabolic pathways, potentially leading to inhibited cell growth or death.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Structural and Functional Variations

The biological and chemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Table 1: Structural Comparison of Key 1,3,4-Thiadiazole Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(Bromomethyl)-1,3,4-thiadiazole -CH2Br at C2 C3H3BrN2S 179.03 Reactive intermediate; antitumor potential
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole -NH2 at C2; -C6H4Br at C5 C8H5BrN4S 269.12 Enzyme modulation; biochemical studies
5-Bromo-1,3,4-thiadiazol-2-amine -NH2 at C2; -Br at C5 C2H2BrN3S 180.03 Antimicrobial activity
2-(Bromomethyl)-1,3-thiazole -CH2Br at C2 (thiazole core) C4H4BrNS 178.05 Reactivity in cross-coupling reactions
4-Bromo-2-(thiomethyl)thiazole -SMe at C2; -Br at C4 C4H4BrNS2 210.12 Unique electronic properties
Key Observations :

Substituent Position and Reactivity :

  • The bromomethyl group in 2-(Bromomethyl)-1,3,4-thiadiazole facilitates alkylation reactions, unlike bromine-substituted derivatives (e.g., 5-Bromo-1,3,4-thiadiazol-2-amine), which undergo aryl-based substitutions .
  • Thiazole analogs like 2-(Bromomethyl)-1,3-thiazole exhibit distinct reactivity due to their reduced nitrogen count and altered ring strain .

Biological Activity: Amino-substituted derivatives (e.g., 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole) show enhanced enzyme interaction via hydrogen bonding, whereas bromomethyl derivatives may improve membrane permeability due to increased lipophilicity . Compounds with bromine directly on the thiadiazole ring (e.g., 5-Bromo-1,3,4-thiadiazol-2-amine) demonstrate potent antimicrobial effects against E. coli and C. albicans , while bromomethyl derivatives are more explored in anticancer research .

Synthetic Routes :

  • 2-(Bromomethyl)-1,3,4-thiadiazole is synthesized via bromination of methyl-substituted precursors, whereas bromophenyl derivatives require coupling reactions with aryl halides .
  • Thiazole analogs often involve cyclization of thioamides or thioureas, differing from thiadiazole synthesis protocols .

Notable Findings :
  • Bromine placement significantly alters activity: Bromine on the phenyl ring (e.g., 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole) enhances enzyme inhibition, while bromomethyl groups may optimize pharmacokinetics .
  • Thiadiazole-thiazole hybrids (e.g., compounds in ) show dual activity in antimicrobial and anticancer assays, suggesting synergistic effects from heterocyclic fusion .

Physicochemical Properties

  • Solubility: Bromomethyl derivatives are less polar than amino- or hydroxy-substituted analogs, favoring organic-phase reactions .
  • Thermal Stability: Melting points vary widely; for example, 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol melts at 120–122°C , while bromomethyl derivatives typically have lower melting points due to reduced crystallinity .

Biological Activity

2-(Bromomethyl)-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The 1,3,4-thiadiazole scaffold is recognized for its broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. Compounds containing this scaffold have been extensively studied for their potential therapeutic applications in various fields of medicine . The incorporation of a bromomethyl group enhances the electrophilic nature of the thiadiazole ring, allowing it to interact with nucleophilic sites on biomolecules, which is crucial for its biological activity.

The biological activity of 2-(Bromomethyl)-1,3,4-thiadiazole can be attributed to several mechanisms:

  • Electrophilic Interactions : The bromomethyl group acts as an electrophile that can react with nucleophiles in proteins and enzymes. This interaction can lead to modulation of enzyme activity and signal transduction pathways.
  • Enzyme Inhibition : Research indicates that thiadiazole derivatives can inhibit key enzymes involved in disease processes. For instance, compounds derived from the thiadiazole scaffold have shown inhibitory effects on pteridine reductase-1 (PTR1), a target for treating trypanosomiasis .
  • Cellular Effects : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by affecting cell cycle progression and viability through specific molecular interactions .

Antimicrobial Activity

Thiadiazole derivatives exhibit notable antimicrobial properties against various pathogens. The presence of the bromomethyl group enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. For example, studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

2-(Bromomethyl)-1,3,4-thiadiazole has been investigated for its anticancer potential. The compound has shown cytotoxic effects on several cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (breast)23.29Moderate cytotoxicity
LoVo (colon)2.44High antiproliferative activity
A549 (lung)10.28Significant antiproliferative effect

Research indicates that these compounds can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Notably, the compound demonstrated synergistic effects when combined with other chemotherapeutic agents like methotrexate, enhancing its efficacy against resistant cancer types .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiadiazole derivatives. Compounds have been tested in various seizure models and showed protective effects against induced seizures. For example, certain derivatives displayed significant activity in maximal electroshock-induced seizure models .

Case Studies and Research Findings

Several studies have focused on synthesizing new derivatives of 2-(Bromomethyl)-1,3,4-thiadiazole to enhance its biological activity:

  • A study synthesized a series of thiadiazole derivatives which were evaluated for their anticancer properties. The most potent compound exhibited an IC50 value significantly lower than that of standard treatments .
  • Another investigation into the structure-activity relationship (SAR) revealed that modifications to the thiadiazole ring could enhance both antimicrobial and anticancer activities. This highlights the importance of chemical structure in determining biological effectiveness .

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., acetonitrile or 2-propanol) impacts reaction efficiency.
  • Catalysts like CuBr improve yield in halogenation steps .

How can researchers validate the structural integrity of synthesized 2-(Bromomethyl)-1,3,4-thiadiazole compounds?

Basic Research Question
Structural confirmation requires a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 8.16 ppm for thiazole protons) confirm ring substitution patterns .
  • IR Spectroscopy : Peaks near 1476 cm⁻¹ (C-Br stretching) and 1263 cm⁻¹ (C-N vibrations) validate functional groups .
  • X-ray Crystallography : Resolves bond lengths (e.g., S–Br distances of 3.54 Å) and torsional angles (e.g., 7.45° between thiadiazole and phenyl planes) .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N/S/Br ratios (e.g., C: 45.02% vs. 45.09% observed) .

What biological pathways are targeted by 2-(Bromomethyl)-1,3,4-thiadiazole derivatives in anticancer studies?

Advanced Research Question
These derivatives exhibit anticancer activity through:

ERK Pathway Inhibition : Blocking extracellular signal-regulated kinase (ERK) signaling, as shown in A549 lung carcinoma cells (IC₅₀ = 12 µM) .

Cell Cycle Arrest : Inducing G2/M phase arrest via cyclin-dependent kinase (CDK) modulation .

Membrane Permeability : The mesoionic thiadiazole ring enhances cellular uptake, enabling interaction with intracellular targets like tubulin or DNA .

Q. Experimental Design :

  • Use kinase inhibition assays (e.g., EGFR or VEGFR-2) to quantify target engagement.
  • Combine flow cytometry (cell cycle analysis) and Western blotting (ERK phosphorylation status) for mechanistic validation .

How does the bromomethyl substituent influence the structure-activity relationship (SAR) of 1,3,4-thiadiazole derivatives?

Advanced Research Question
The bromomethyl group enhances bioactivity through:

  • Electrophilic Reactivity : Facilitates covalent binding to cysteine residues in enzyme active sites.
  • Steric Effects : Bulkier substituents (e.g., bromomethyl vs. methyl) improve selectivity for hydrophobic binding pockets .
  • Comparative SAR : Derivatives with bromomethyl groups show 3–5× higher cytotoxicity (e.g., IC₅₀ = 8 µM) compared to chloro or fluoro analogs in glioblastoma models .

Q. Methodology :

  • Synthesize analogs with varying substituents (e.g., 5-bromo vs. 5-chloro).
  • Evaluate activity via in vitro cytotoxicity assays (MTT) and molecular docking studies .

What computational strategies predict the binding modes of 2-(Bromomethyl)-1,3,4-thiadiazole derivatives?

Advanced Research Question
Molecular docking and dynamics simulations are critical:

Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., EGFR kinase). The bromomethyl group forms halogen bonds with backbone carbonyls (e.g., Thr766) .

MD Simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates robust target engagement .

Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) for lead optimization .

What safety protocols are recommended for handling 2-(Bromomethyl)-1,3,4-thiadiazole compounds?

Basic Research Question

  • Storage : Keep at 2–8°C in airtight containers under inert gas (argon) to prevent hydrolysis .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • WGK Classification : WGK 3 (highly water-hazardous) mandates strict disposal protocols .

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